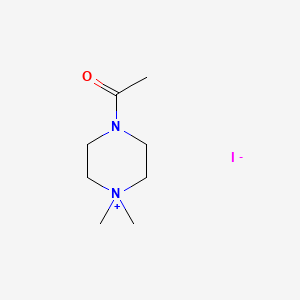

4-Acetyl-1,1-dimethylpiperazinium iodide

Vue d'ensemble

Description

L'iodure d'acétyldiméthylpipérazinium est un composé chimique qui sert d'analogue structural de l'acétylcholine. Il est connu pour son rôle d'agoniste du récepteur nicotinique de l'acétylcholine, ciblant spécifiquement le sous-type α4β2 avec une valeur de Ki de 29,9 nM

Méthodes De Préparation

La synthèse de l'iodure d'acétyldiméthylpipérazinium implique généralement la réaction de la 4-acétyl-1,1-diméthylpipérazine avec une source d'iodure. Une méthode courante comprend les étapes suivantes :

Matières premières : 4-acétyl-1,1-diméthylpipérazine et un sel d'iodure (par exemple, iodure de sodium ou iodure de potassium).

Conditions réactionnelles : La réaction est généralement réalisée dans un solvant organique tel que l'acétonitrile ou l'éthanol, sous reflux.

Procédure : La 4-acétyl-1,1-diméthylpipérazine est dissoute dans le solvant, et le sel d'iodure est ajouté. Le mélange est chauffé sous reflux pendant plusieurs heures, permettant à l'ion iodure de remplacer le groupe partant sur le cycle pipérazine, formant l'iodure d'acétyldiméthylpipérazinium.

Purification : Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne pour obtenir le composé pur.

Analyse Des Réactions Chimiques

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, though specific details are not fully elaborated in available sources. Quaternary ammonium salts generally exhibit stability in aqueous solutions, but hydrolytic cleavage may occur under extreme pH conditions.

Alkylation/Nucleophilic Substitution

The synthesis protocol demonstrates the compound’s reactivity toward electrophilic agents. For instance, reaction with acyl chlorides (e.g., acetyl chloride) introduces acyl groups at the nitrogen center via nucleophilic substitution. This reaction is catalyzed by metal ions like Cu²⁺ and proceeds efficiently in polar aprotic solvents.

Stability and Reactivity

As a quaternary ammonium salt, the compound exhibits high stability due to the permanent positive charge on the nitrogen. This property reduces susceptibility to further alkylation but enables interactions with biological targets via ionic and hydrogen bonding.

Mechanism of Action

The compound acts as a nicotinic acetylcholine receptor (nAChR) agonist , specifically targeting the α4β2 subtype . Upon binding, it triggers:

-

Depolarization : Sodium (Na⁺) influx through activated ion channels.

-

Neurotransmission : Stimulation of cholinergic signaling pathways.

-

Upregulation : Increases α4β2 receptor density in M10 cells by 440% in vitro .

Structural and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇IN₂O |

| Molecular Weight | 284.14 g/mol |

| Storage | Room temperature |

| CAS Number | 75667-84-4 |

| PubChem ID | 5311072 |

The compound’s structure includes a piperazine ring with two methyl groups at the nitrogen centers and an acetyl group at the 4-position. Its Smiles notation is C[N+]1(C)CCN(CC1)C(=O)C.[I-] .

Applications De Recherche Scientifique

Neuropharmacology

As an nAChR agonist, 4-acetyl-1,1-dimethylpiperazinium iodide is instrumental in neuropharmacological research. It specifically targets the α4β2 subtype of nAChRs, which are implicated in several neurological disorders.

- Mechanism of Action : The compound mimics acetylcholine, binding to nAChRs and facilitating the opening of ion channels. This leads to neuronal depolarization and action potential initiation, making it a valuable tool for studying synaptic transmission and receptor pharmacodynamics .

- Research Findings : Studies have demonstrated that this compound can enhance neurotransmission in models of neurodegenerative diseases, providing insights into potential therapeutic pathways for conditions such as Alzheimer's disease and schizophrenia .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for drug development targeting nAChRs.

- Drug Development : Its structural similarity to acetylcholine allows researchers to modify its structure to create new therapeutic agents. For instance, derivatives of this compound are being explored for their efficacy in treating cognitive deficits associated with neurodegenerative diseases .

- Case Study : A study investigated the effects of this compound on cognitive function in animal models, revealing significant improvements in memory tasks when administered at specific dosages .

Biological Studies

The compound is also utilized in various biological assays to elucidate the role of nAChRs in cellular signaling.

- Assay Applications : Researchers use this compound to explore the signaling pathways activated by nAChRs in different cell types. This includes studies on cellular responses to neurotransmitters and the modulation of synaptic plasticity .

- Experimental Observations : In vitro studies have shown that treatment with this compound can upregulate α4β2 receptor binding sites in certain cell lines, indicating its potential role in enhancing receptor availability and function .

Industrial Applications

Beyond academic research, there are potential industrial applications for this compound.

- Pesticide Development : Given the role of nAChRs in insect physiology, this compound may be explored for developing new pesticides that target these receptors selectively in pests while minimizing effects on non-target species .

Mécanisme D'action

Acetyldimethylpiperazinium iodide exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α4β2 subtype. Upon binding, it mimics the action of acetylcholine, leading to the opening of ion channels and subsequent influx of cations such as sodium and calcium. This results in depolarization of the neuronal membrane and initiation of an action potential. The compound’s high affinity for the α4β2 subtype makes it a valuable tool for studying the pharmacology and physiology of nicotinic receptors .

Comparaison Avec Des Composés Similaires

L'iodure d'acétyldiméthylpipérazinium peut être comparé à d'autres agonistes du récepteur nicotinique de l'acétylcholine, tels que :

Acétylcholine : Le ligand naturel des récepteurs nicotiniques, mais avec un éventail plus large d'affinités pour les sous-types de récepteurs.

Nicotine : Un agoniste bien connu avec une forte affinité pour les récepteurs α4β2, mais qui affecte également d'autres sous-types.

Épibatidine : Un agoniste puissant avec une forte affinité pour plusieurs sous-types de récepteurs nicotiniques, mais avec une toxicité importante.

Varénicline : Un agoniste partiel utilisé dans le traitement de la dépendance au tabac, avec une sélectivité pour les récepteurs α4β2.

L'iodure d'acétyldiméthylpipérazinium est unique en raison de sa similitude structurale avec l'acétylcholine et de son ciblage spécifique du sous-type α4β2, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

4-Acetyl-1,1-dimethylpiperazinium iodide (ADPI) is a synthetic compound notable for its structural similarity to acetylcholine, a crucial neurotransmitter in the central and peripheral nervous systems. This similarity underpins its biological activity, particularly its role as a nicotinic acetylcholine receptor (nAChR) agonist.

ADPI primarily targets the α4β2 subtype of nAChRs, which are ligand-gated ion channels. Upon binding, ADPI activates these receptors, facilitating ion flow across the cell membrane. This action can lead to either excitation or inhibition of neuronal activity depending on the specific receptor subtype involved. The compound exhibits a high affinity for the α4β2 nAChRs, with an inhibition constant (Ki) of 29.9 nM , indicating its potential effectiveness in modulating cholinergic signaling pathways critical for various physiological processes such as cognition and muscle contraction .

Biological Activity and Research Findings

Key Findings:

- Nicotinic Agonist Activity: ADPI has been shown to significantly activate α4β2 nAChRs without causing substantial desensitization, a common issue with other agonists. This characteristic enhances its utility in research aimed at developing selective nicotinic receptor modulators.

- Receptor Upregulation: In vitro studies indicate that ADPI can increase the number of α4β2 binding sites in certain cell lines by 440% , suggesting that it may enhance cholinergic signaling through receptor upregulation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of various piperazine derivatives compared to ADPI:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| N,N-Dimethylpiperazinium iodide | Quaternary Ammonium Salt | Nicotinic Agonist | Basic structure without acetyl group |

| N1-Acetyl-N4-dimethyl-piperazinium iodide | Quaternary Ammonium Salt | Moderate nicotinic activity | Different substitution pattern |

| 1-Methyl-4-(methylthio)phenylpiperazine | Piperazine Derivative | Nicotinic Agonist | Contains a phenyl group |

| 1-(3-Pyridyl)-N,N-dimethylmethanamine | Tertiary Amine | Nicotinic Agonist | Pyridine ring enhances receptor affinity |

| This compound | Quaternary Ammonium Salt | High-affinity nicotinic agonist | Distinct acetyl group enhances selectivity and potency |

This comparative analysis illustrates how the unique acetyl group in ADPI contributes to its enhanced receptor selectivity and potency relative to other compounds.

Case Studies and Applications

Research has highlighted several potential applications for ADPI:

- Neurodegenerative Disease Research: Given its action on nAChRs, ADPI is being investigated for its potential therapeutic effects in conditions like Alzheimer’s and Parkinson’s diseases, where cholinergic signaling is disrupted .

- Cognitive Enhancement Studies: Due to its ability to modulate cholinergic pathways, ADPI may serve as a candidate for cognitive enhancement research, particularly in aging populations or individuals with cognitive impairments .

- Pharmacological Development: The compound's selective action on α4β2 nAChRs makes it a valuable tool for developing new drugs targeting specific neurological pathways without the desensitization issues seen with other agonists .

Propriétés

IUPAC Name |

1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLRKDEHGKPAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC[N+](CC1)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61167-35-9 (Parent) | |

| Record name | 1-Acetyl-4-methylpiperazine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20997105 | |

| Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75667-84-4 | |

| Record name | 1-Acetyl-4-methylpiperazine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.